molecular formula C11H16N2O6 B117891 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione CAS No. 90301-60-3

5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione

Cat. No.: B117891
CAS No.: 90301-60-3
M. Wt: 272.25 g/mol
InChI Key: SORQWSCHVYGEPE-DJLDLDEBSA-N
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Description

5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c14-2-1-6-4-13(11(18)12-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,14-16H,1-3,5H2,(H,12,17,18)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORQWSCHVYGEPE-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238086
Record name 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90301-60-3
Record name 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090301603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why are researchers interested in synthesizing fluorinated nucleoside analogs like the one described in the paper?

A1: Fluorinated nucleoside analogs are of great interest in medicinal chemistry, particularly in antiviral and anticancer drug development. The incorporation of fluorine atoms can significantly alter the nucleoside's properties, including:

  • Increased Metabolic Stability: Fluorine's strong carbon-fluorine bond can enhance resistance to enzymatic degradation, leading to a longer half-life in the body [].
  • Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes, potentially improving cellular uptake and distribution [].
  • Mimicry of Natural Substrates: Fluorinated analogs can act as "mimics" of natural nucleosides, interfering with essential processes like DNA replication or viral enzyme activity [].

Q2: The research paper mentions obtaining both alpha and beta anomers during the synthesis. What is the significance of anomer formation in this context?

A2: The formation of alpha and beta anomers is crucial because biological systems are highly stereospecific. The natural nucleoside building blocks of DNA and RNA exist in specific anomeric configurations. Therefore, the desired biological activity of a nucleoside analog often depends on its stereochemistry at the anomeric center. Researchers need to control and characterize anomeric mixtures to understand their potential impact on biological activity and optimize synthesis for the desired isomer [].

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